Methapyrilene hydrochloride
Overview
Description
Methapyrilene hydrochloride is an antihistamine and anticholinergic compound belonging to the pyridine chemical class. It was developed in the early 1950s and was marketed under various trade names such as Co-Pyronil and Histadyl EC in the United Kingdom . This compound was primarily used as a sedative due to its strong sedative effects, which made it more suitable for treating insomnia rather than its antihistamine action .
Mechanism of Action
Target of Action
Methapyrilene hydrochloride primarily targets the H1 histamine receptors . These receptors play a crucial role in allergic reactions, and their blockade leads to the alleviation of allergy symptoms .
Mode of Action
This prevents histamine, a compound involved in local immune responses, from binding and activating these receptors, thereby blocking the actions of endogenous histamine .
Biochemical Pathways
It is known that the compound’s action as an h1 receptor antagonist disrupts the normal function of histamine, a key player in immune response and neurotransmission .
Pharmacokinetics
It’s known that the compound has a relatively short half-life , which implies a rapid decrease in its concentration in vivo .
Result of Action
The primary result of this compound’s action is its sedative effect . It was primarily used as a medication for insomnia rather than for its antihistamine action . It was shown to be a potent carcinogen, leading to its withdrawal from the market .
Biochemical Analysis
Cellular Effects
The cellular effects of Methapyrilene hydrochloride are complex and multifaceted. It has been shown to have a potent carcinogenic effect
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of methapyrilene hydrochloride involves the reaction of N,N-dimethyl-N’-pyridin-2-yl-N’-(2-thienylmethyl)ethane-1,2-diamine with hydrochloric acid. The reaction conditions typically include the use of solvents such as water, dimethyl sulfoxide (DMSO), 95% ethanol, or acetone. The solutions of this compound in these solvents are stable for 24 hours under normal laboratory conditions . Industrial production methods would involve large-scale synthesis using similar reaction conditions, ensuring the purity and stability of the final product.
Chemical Reactions Analysis
Methapyrilene hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the pyridine or thiophene rings are substituted with other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methapyrilene hydrochloride has been used in various scientific research applications, including:
Chemistry: As a reference compound in analytical chemistry for studying the behavior of antihistamines.
Biology: In studies investigating the effects of histamine receptor antagonists on biological systems.
Medicine: Historically used as a sedative and antihistamine, though its use has been discontinued due to its carcinogenic properties.
Industry: Utilized in the formulation of sedative medications before its withdrawal from the market.
Comparison with Similar Compounds
Methapyrilene hydrochloride can be compared with other antihistamines and sedatives, such as:
Thenalidine: Another antihistamine with similar sedative properties.
Methaphenilene: A compound with comparable antihistamine effects.
Scopolamine: Used in combination with this compound in some sedative formulations.
This compound is unique due to its strong sedative effects and its historical use in over-the-counter sleep aids. its carcinogenic properties distinguish it from other antihistamines, leading to its discontinuation .
Properties
IUPAC Name |
N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S.ClH/c1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14;/h3-8,11H,9-10,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONORRGKLJBGRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S.ClH, C14H20ClN3S | |
Record name | METHAPYRILENE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20598 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020818 | |
Record name | Methapyrilene hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methapyrilene hydrochloride appears as white crystalline powder or solid with a faint odor. Bitter taste. pH (aqueous solution) 5.5. (NTP, 1992) | |
Record name | METHAPYRILENE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20598 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
>44.7 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992) | |
Record name | SID11533035 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | METHAPYRILENE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20598 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
135-23-9 | |
Record name | METHAPYRILENE HYDROCHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20598 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Blue Line | |
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Record name | Methapyrilene hydrochloride [USP] | |
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Record name | METHAPYRILENE HYDROCHLORIDE | |
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Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-2-pyridinyl-N2-(2-thienylmethyl)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Methapyrilene hydrochloride | |
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Record name | Methapyrilene hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.714 | |
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Record name | METHAPYRILENE HYDROCHLORIDE | |
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Melting Point |
324 °F (NTP, 1992) | |
Record name | METHAPYRILENE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20598 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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